molecular formula C7H2F3O2- B226587 2,4,5-Trifluorobenzoate

2,4,5-Trifluorobenzoate

Cat. No.: B226587
M. Wt: 175.08 g/mol
InChI Key: AKAMNXFLKYKFOJ-UHFFFAOYSA-M
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Description

2,4,5-Trifluorobenzoate is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₃O₂. Its methyl ester, methyl this compound (CAS RN: 446-17-3), is widely utilized in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance reactivity and metabolic stability . The compound is synthesized via selective fluorination of benzoic acid derivatives or through esterification of 2,4,5-trifluorobenzoic acid. Industrial production involves advanced catalytic processes to ensure high purity (>95%), as demanded by applications in fine chemicals and drug intermediates .

Properties

IUPAC Name

2,4,5-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAMNXFLKYKFOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3O2-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2,4,5-Trifluorobenzoate vs. 2,3,4,5-Tetrafluorobenzoic Acid

  • Structure : this compound lacks the 3-fluoro substituent present in 2,3,4,5-tetrafluorobenzoic acid (C₇H₂F₄O₂, CAS RN: 1201-31-6).
  • Reactivity : The additional fluorine in the tetrafluoro derivative increases electron deficiency, making it more reactive in nucleophilic aromatic substitution but less soluble in polar solvents .
  • Applications : Tetrafluorobenzoic acid is preferred in high-performance polymer synthesis, while this compound is more common in small-molecule drug design .

This compound vs. 2,4-Difluorobenzoate

  • Fluorine Substitution : The absence of the 5-fluoro group in 2,4-difluorobenzoate reduces steric hindrance, enabling faster reaction kinetics in esterification processes .
  • Thermal Stability : this compound exhibits higher thermal stability (decomposition >270°C) compared to 2,4-difluorobenzoate (decomposition ~240°C), as observed in supercritical CO₂ hydrogenation studies .

Physicochemical Properties

Property This compound 2,3,4,5-Tetrafluorobenzoic Acid 2,4-Difluorobenzoate
Molecular Weight (g/mol) 194.08 194.08 158.11
Melting Point (°C) 212–214* 212–214 95–97
Purity (Typical) >95% (HPLC) >95% (HPLC) >98% (GC)
Solubility in Hexanes Low Very Low Moderate

*Data extrapolated from analogous fluorobenzoates in Kanto Reagents catalog .

Industrial and Market Trends

  • Production Capacity : Global production of methyl this compound reached 1,200 metric tons in 2018, dominated by Chinese manufacturers (65% market share) .
  • Cost Comparison :
    • Methyl this compound: ~$15,000/kg (research-grade, 2022) .
    • 2,3,4,5-Tetrafluorobenzoic acid: ~$11,600/g (high-purity, 2022) .
  • Demand Drivers : The trifluoro derivative’s demand is driven by its use in antiviral and anticancer agents, whereas tetrafluoro analogs are niche products for specialty polymers .

Analytical Differentiation

Gas chromatography (GC) methods effectively distinguish fluorobenzoates:

  • Column : RTX-170 (30 m × 0.25 mm) with He carrier gas (40 cm/sec) .
  • Retention Times :
    • Methyl this compound: 12.3 min
    • Methyl 2,4-difluorobenzoate: 9.8 min
    • Methyl 4-fluorobenzoate: 7.1 min .

Key Research Findings

  • Synthetic Efficiency : Methyl this compound achieves 85–90% yield in Pd-catalyzed cross-coupling reactions, outperforming tetrafluoro derivatives (70–75% yield) due to reduced steric effects .
  • Toxicity Profile : Sodium this compound (CAS RN: 522651-48-5) exhibits lower acute toxicity (LD₅₀ > 2,000 mg/kg) compared to pentafluorobenzoate derivatives (LD₅₀ ~500 mg/kg) .

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